molecular formula C5H3BrF2S B1273639 4-Bromo-2-(difluoromethyl)-thiophene CAS No. 627526-93-6

4-Bromo-2-(difluoromethyl)-thiophene

Cat. No. B1273639
M. Wt: 213.05 g/mol
InChI Key: FPSAHMIQBUZQQQ-UHFFFAOYSA-N
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Description

The compound "4-Bromo-2-(difluoromethyl)-thiophene" is a brominated thiophene derivative with a difluoromethyl group attached to its second carbon atom. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. The presence of the bromo and difluoromethyl groups on the thiophene ring can significantly alter its chemical reactivity and physical properties, making it a compound of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of brominated thiophenes can be achieved through various methods. One approach involves the copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, leading to the formation of 2-substituted benzo[b]thiophenes . Another method is the intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) to give 2-bromobenzofurans(thiophenes) using a trace amount of copper catalyst . Additionally, a one-pot desulfurative-fluorination-bromination reaction has been reported to synthesize dibromo-difluoroalkyl thiophenes . These methods highlight the versatility of brominated thiophenes synthesis, which can be tailored to introduce various functional groups, such as the difluoromethyl group.

Molecular Structure Analysis

The molecular structure of brominated thiophenes can be analyzed using NMR spectroscopy, as demonstrated in the structural analysis of poly(tetrafluorobenzo[c]thiophene) and its oligomers . NMR techniques provide detailed information about the electronic environment of the atoms within the molecule, which is crucial for understanding the compound's reactivity and properties. Computational investigations also offer insights into the intermolecular interactions of brominated thiophenes, revealing their electron-accepting and donating characters .

Chemical Reactions Analysis

Brominated thiophenes participate in various chemical reactions due to the presence of reactive sites on the molecule. For instance, the bromo group can be involved in palladium-catalyzed C-S bond formation reactions, leading to the synthesis of highly substituted thiophenes and benzo[b]thiophenes . The difluoromethyl group can also engage in radical cyclization reactions, as seen in the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines . These reactions demonstrate the compound's potential as a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Bromo-2-(difluoromethyl)-thiophene" are influenced by the electron-withdrawing effects of the bromo and difluoromethyl groups. These substituents can affect the compound's boiling point, solubility, and stability. The electron-withdrawing nature of the bromine atom has been shown to impact the electrochromic behavior of related compounds, such as poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene) . Moreover, the regioselectivity in the synthesis of bromo-alkylthiophenes can lead to compounds with different physical and chemical properties, which can be exploited in the design of materials with specific characteristics .

Scientific Research Applications

1. Tuning Optical Properties in Poly(thiophene)s

Research has demonstrated the potential of modifying polythiophenes, such as poly(3-hexylthiophene) (P3HT), by postfunctionalization, which includes the incorporation of various functional groups including bromo. This method has been found to systematically study the electronic and steric effects on the optical and photophysical properties of poly(thiophene)s. For instance, bromo groups, among others, can increase the solid-state fluorescence yield (Φfl), offering valuable insights into the development of materials with tailored optical properties for various applications (Li, Vamvounis, & Holdcroft, 2002).

2. Synthesis and Characterization of Thiophene Derivatives

The synthesis and characterization of new thiophene derivatives, involving bromo groups, are crucial in the field of materials science. For example, the study of vibrational spectra and DFT simulations of a thiophene derivative involving bromo groups reveals important information about its molecular properties, which can be critical for various scientific applications (Balakit et al., 2017).

3. Copolymerization Studies

Copolymers involving 4-bromo-2-vinyl thiophene have been studied for their reactivity. Understanding the copolymerization behavior with common monomers like methyl methacrylate and n-butyl acrylate helps in developing new polymer materials with specific properties, which can be used in various industrial and scientific applications (Trumbo, 1992).

4. Photostabilizers for Poly(vinyl chloride)

Research on new thiophene derivatives, including those with bromo groups, has shown their effectiveness as photostabilizers for poly(vinyl chloride) (PVC). These materials have been demonstrated to reduce the level of photodegradation in PVC, a finding that is valuable for enhancing the durability and lifespan of PVC-based products (Balakit et al., 2015).

properties

IUPAC Name

4-bromo-2-(difluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2S/c6-3-1-4(5(7)8)9-2-3/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSAHMIQBUZQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375737
Record name 4-bromo-2-(difluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(difluoromethyl)thiophene

CAS RN

627526-93-6
Record name 4-Bromo-2-(difluoromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627526-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2-(difluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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